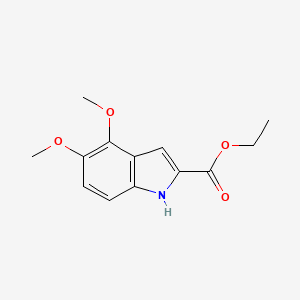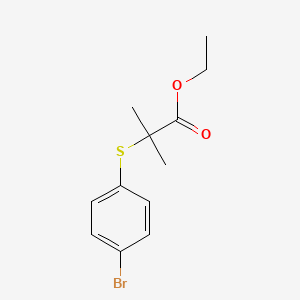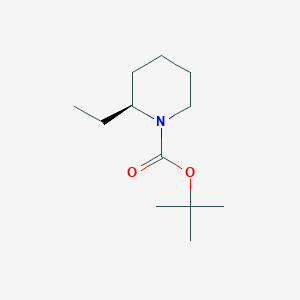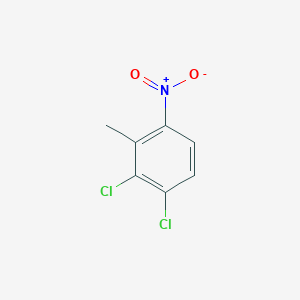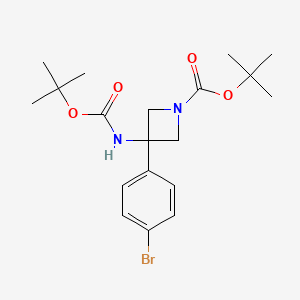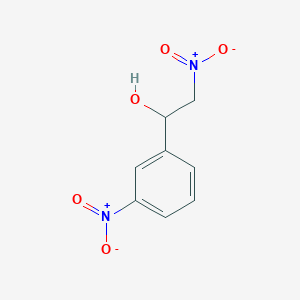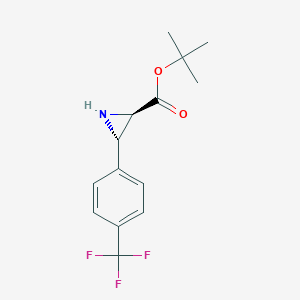
cis-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate
Overview
Description
Cis-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate, also known as TBC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Scientific Research Applications
Aziridination of Aliphatic Aldehydes and Amines : The use of [Ir(cod)Cl]2 as a catalyst has been shown to facilitate the three-component coupling reactions of aliphatic aldehydes, aliphatic amines, and ethyl diazoacetate to produce aziridine derivatives, including those related to the tert-butyl aziridine class (Kubo, Sakaguchi, & Ishii, 2000).
Synthesis of Morpholine Derivatives : Research has demonstrated the transformation of tert-butyl aziridine into morpholine derivatives, highlighting the versatility of aziridines in synthesizing complex nitrogen-containing compounds (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Building Blocks for Amino Alcohols and Polyamines : The synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate has been explored as a potential building block for creating amino alcohols and polyamines, highlighting the compound's utility in synthesizing biologically active molecules (Jähnisch, 1997).
Regioselective Ring-Opening Reactions : Studies have shown the regioselective ring-opening reactions of spiro-aziridine-epoxy oxindoles using tert-butyl hydroperoxide, demonstrating the chemical reactivity of aziridine derivatives in synthesizing oxindoles and related compounds (Hajra, Hazra, Saleh, & Mondal, 2019).
Synthesis of Aziridine Derivatives from Sulfonamides : A novel aziridination method using tert-butyl hypoiodite for converting olefins and sulfonamides into aziridines has been developed, further expanding the synthetic applications of aziridine derivatives (Minakata, Morino, Oderaotoshi, & Komatsu, 2006).
properties
IUPAC Name |
tert-butyl (2R,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-13(2,3)20-12(19)11-10(18-11)8-4-6-9(7-5-8)14(15,16)17/h4-7,10-11,18H,1-3H3/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSDSDHFCWJEOX-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





